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Executive Summary

(R)-BRD9500 is a potent and orally active small molecule inhibitor of phosphodiesterase 3
(PDE3) with demonstrated anti-tumor activity. Its discovery stemmed from a medicinal
chemistry campaign to optimize the lead compound DNMDP, which was identified in a
phenotypic screen for its ability to selectively kill cancer cells. (R)-BRD9500 exerts its cytotoxic
effect through a novel mechanism of action, acting as a "molecular glue” to induce the
formation of a protein complex between PDE3A and Schlafen family member 12 (SLFN12).
This induced proximity is believed to activate the latent RNase activity of SLFN12, leading to
cell death in cancer cells that co-express high levels of both PDE3A and SLFN12. This
document provides a comprehensive overview of the discovery, synthesis, and mechanism of
action of (R)-BRD9500, including detailed experimental protocols and quantitative biological
data.

Discovery of (R)-BRD9500: An Optimized PDE3A
Modulator

The development of (R)-BRD9500 was initiated from the lead compound 6-(4-(diethylamino)-3-
nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (DNMDP).[1] While potent, DNMDP
possessed structural liabilities, such as a dialkylanilino group prone to metabolic instability,
hindering its progression as a clinical candidate.[1] A structure-activity relationship (SAR) study
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was undertaken to identify analogs with improved pharmacokinetic properties while maintaining
or enhancing cellular activity.[2][3]

The optimization strategy focused on modifying the phenyl ring of the DNMDP scaffold. This
led to the synthesis of a series of analogs, culminating in the identification of (R)-6-(3-fluoro-4-
morpholinophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, designated as (R)-30 or
BRD9500.[1] This compound demonstrated potent and selective inhibition of PDE3A and
PDE3B and exhibited significant anti-proliferative effects in cancer cell lines with high
expression of PDE3A and SLFN12.[1][3]

Quantitative Biological Data

The biological activity of (R)-BRD9500 and its precursor, DNMDP, has been characterized
through various in vitro and in vivo assays. The following tables summarize the key quantitative

data.
Compound Target IC50 (nM)[3][4]
(R)-BRD9500 PDE3A 10
PDE3B 27
DNMDP PDE3A Not Reported
PDE3B Not Reported

Table 1: In Vitro Inhibitory Activity

Compound Cell Line EC50 (nM)[3]
(R)-BRD9500 SK-MEL-3 1

HelLa 1.6

DNMDP HelLa 10

Table 2: Cellular Potency
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Parameter Value
Mouse Plasma Levels (i.v.) High levels observed after 1 mg/kg dosing
Mouse Plasma Levels (p.o.) High levels observed after 2 mg/kg dosing

Inhibits SK-MEL-3 melanoma growth in mice at

In Vivo Efficac
Y 10, 20, and 50 mg/kg (orally)[3]

Table 3: In Vivo Pharmacokinetic and Efficacy Data

Synthesis of (R)-BRD9500

The synthesis of (R)-BRD9500 is achieved through a multi-step process starting from
commercially available materials. The key steps involve the formation of the
dihydropyridazinone core followed by the introduction of the substituted phenyl moiety. The
final step is the chiral separation of the racemic mixture to yield the active (R)-enantiomer.

Synthetic Scheme

6,4-Diﬂuoropropiophenona

Alkylation with ethyl bromoacetate,
then condensation with hydrazine

Intermediate 29

Nucleophilic substitution with morpholine

Gacemic BRD9500 (30)

Chiral SFC chromatography

(R)-BRD9500
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Caption: Synthetic overview for (R)-BRD9500.

Detailed Experimental Protocols

Synthesis of (R,S)-6-(3,4-difluorophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (29): To a
solution of 3,4-difluoropropiophenone in a suitable solvent, add ethyl bromoacetate and a base
(e.g., sodium ethoxide). The reaction mixture is stirred at room temperature until the alkylation
is complete. Following workup and purification, the resulting intermediate is condensed with
hydrazine hydrate in a protic solvent like ethanol under reflux conditions to yield the racemic
dihydropyridazinone (29).

Synthesis of (R,S)-6-(3-fluoro-4-morpholinophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one
(30): A mixture of (R,S)-6-(3,4-difluorophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (29)
and morpholine is heated in a suitable solvent (e.g., DMSO) at an elevated temperature. The
reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled and
the product is isolated by precipitation or extraction, followed by purification to give the racemic
compound (30).

Chiral Separation of (R)-BRD9500: The racemic mixture of (30) is subjected to chiral
supercritical fluid chromatography (SFC) using a suitable chiral stationary phase to separate
the two enantiomers. The fraction corresponding to the active (R)-enantiomer, (R)-BRD9500, is
collected. The absolute stereochemistry was confirmed by reductive removal of the fluorine
atom from the active enantiomer to yield a known compound.[1]

Mechanism of Action: The PDE3A-SLFN12
Molecular Glue

(R)-BRD9500 induces cancer cell death through a unique "molecular glue™ mechanism.[5][6] It
binds to PDE3A, inducing a conformational change that promotes the formation of a stable
ternary complex with SLFN12.[1] This induced proximity is thought to allosterically activate the
latent endoribonuclease (RNase) activity of SLFN12, leading to the degradation of specific
RNA molecules within the cell and ultimately triggering apoptosis.[5][6] The cytotoxic effect is
therefore dependent on the co-expression of both PDE3A and SLFN12 in cancer cells.[3]
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Caption: Mechanism of action of (R)-BRD9500.

Conclusion

(R)-BRD9500 represents a promising new class of anti-cancer agent with a novel mechanism
of action. Its development from the lead compound DNMDP through a focused medicinal
chemistry effort has resulted in a potent and orally bioavailable molecule with in vivo efficacy.
The unique "molecular glue" concept, inducing a gain-of-function in the PDE3A-SLFN12
complex, opens up new avenues for therapeutic intervention in cancers that are dependent on
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these two proteins. Further research into the downstream effects of SLFN12 activation and the
identification of additional cancer types susceptible to this therapeutic strategy are warranted.
This guide provides the foundational knowledge for researchers and drug developers to further
explore the potential of (R)-BRD9500 and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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